N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide
Overview
Description
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet light, making it useful in materials science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The resulting benzotriazole is then functionalized with a methyl and phenyl group to form 6-methyl-2-phenyl-2H-benzotriazole.
The next step involves the introduction of the carbamothioyl group. This can be done by reacting the benzotriazole derivative with thiophosgene in the presence of a base, such as triethylamine, to form the corresponding isothiocyanate. The isothiocyanate is then reacted with biphenyl-4-amine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as a photostabilizer in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential as a fluorescent probe due to its ability to absorb and emit light.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of UV-resistant materials and coatings.
Mechanism of Action
The mechanism of action of N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. In biological systems, the compound can interact with DNA and proteins, potentially leading to the inhibition of cellular processes and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative used as a UV stabilizer.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Similar structure with a hydroxyl group, used in UV protection.
2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole: Used in industrial applications for UV stabilization.
Uniqueness
N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which provide enhanced stability and UV absorption properties compared to other benzotriazole derivatives. Its ability to form stable complexes with various substrates makes it particularly useful in diverse applications.
Properties
IUPAC Name |
N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5OS/c1-18-16-24-25(31-32(30-24)22-10-6-3-7-11-22)17-23(18)28-27(34)29-26(33)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h2-17H,1H3,(H2,28,29,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORQZUYISOYISR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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